2,4-diamino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2,4-Diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the construction of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,4-Diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolic acid to tetrahydrofolic acid. This inhibition disrupts DNA synthesis and cell division, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine: Shares a similar aromatic structure but with a triazine core.
2,4-Diamino-5-acetyl(ethoxycarbonyl)pyrimidines: Contains a pyrimidine core with different substituents.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Features a pyrimidine core with additional fused rings.
Uniqueness
2,4-Diamino-5-(4-methoxyphenyl)-5H,6H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of both amino and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its pyrido[2,3-d]pyrimidine core also provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C14H15N5O2 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
2,4-diamino-5-(4-methoxyphenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H15N5O2/c1-21-8-4-2-7(3-5-8)9-6-10(20)17-13-11(9)12(15)18-14(16)19-13/h2-5,9H,6H2,1H3,(H5,15,16,17,18,19,20) |
InChI Key |
KTXFXPZZBSJQTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=NC(=NC(=C23)N)N |
Origin of Product |
United States |
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